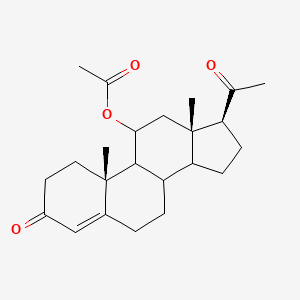

11a-ACETOXYPROGESTERONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 11a-Acetoxiprogesterona es un compuesto esteroideo sintético con la fórmula molecular C23H32O4. Es un derivado de la progesterona, una hormona natural involucrada en el ciclo menstrual, el embarazo y la embriogénesis. Este compuesto es conocido por su estructura química y propiedades únicas, lo que lo convierte en un tema de interés en varios campos científicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 11a-Acetoxiprogesterona se puede sintetizar a través de varias reacciones químicas que involucran progesterona como material de partida. Un método común implica la acetilación de la 11a-hidroxiprogesterona usando anhídrido acético en presencia de un catalizador como la piridina. La reacción generalmente ocurre bajo condiciones suaves, con la temperatura mantenida alrededor de 0-5 °C para evitar reacciones secundarias .

Métodos de producción industrial: En entornos industriales, la producción de 11a-Acetoxiprogesterona a menudo implica procesos de biotransformación utilizando microorganismos. Por ejemplo, el hongo filamentoso Aspergillus nidulans se ha utilizado para transformar la progesterona en 11a-Acetoxiprogesterona a través de reacciones enzimáticas. Este método es ventajoso debido a su alto rendimiento y especificidad .

Análisis De Reacciones Químicas

Hydroxylation Reactions

11α-Acetoxyprogesterone undergoes regioselective hydroxylation, primarily at the 6β position, when subjected to biotransformation by fungal enzymes. Key findings include:

Biotransformation by Isaria farinosa KCh KW1.1

-

Reaction : Hydroxylation at C6β to form 6β,11α-dihydroxyprogesterone (Figure 1).

-

Conditions : 3-day incubation in fungal culture (100 mg substrate).

-

Mechanism : Cytochrome P450-mediated hydroxylation, with the acetoxy group directing stereoselectivity .

| Substrate | Product | Enzyme System | Yield (%) | Reference |

|---|---|---|---|---|

| 11α-Acetoxyprogesterone | 6β,11α-Dihydroxyprogesterone | Isaria farinosa | 75 |

Oxidation Reactions

The 11α-acetoxy group stabilizes adjacent positions against oxidation, but secondary hydroxyl groups (e.g., at C6β) can be oxidized:

Formation of 6β-Hydroxy-11-oxoprogesterone

-

Reaction : Oxidation of the 11α-hydroxyl group (after deacetylation) to a ketone.

-

Conditions : Extended incubation (>72 hours) in fungal culture.

Hydrolysis of the Acetoxy Group

The acetyl group at C11α is susceptible to enzymatic or acidic hydrolysis:

Deacetylation to 11α-Hydroxyprogesterone

-

Reaction :

11α-AcetoxyprogesteroneHydrolysis11α-Hydroxyprogesterone+Acetic Acid -

Conditions : Catalyzed by esterases or acidic media (pH < 3) .

-

Kinetics : Rapid deacetylation observed in mammalian hepatic microsomes .

Epoxidation and Ring Modifications

The steroid backbone participates in epoxidation under specific conditions:

16α,17α-Epoxidation

-

Reaction : Epoxide formation at C16–C17 in the presence of epoxidases.

-

Product : 11α-Hydroxy-16α,17α-epoxyprogesterone (isolated from fungal biotransformation) .

-

Relevance : Alters receptor binding affinity compared to progesterone .

Synthetic Modifications

11α-Acetoxyprogesterone serves as an intermediate in steroid synthesis:

Conversion to Corticosteroids

-

Reaction : 21-Hydroxylation via CYP21A2 to form 11α-Acetoxycorticosterone .

-

Application : Potential precursor for anti-inflammatory agents .

Stability and Degradation

-

Thermal Degradation : Decomposition above 200°C, releasing acetic acid and forming 11-ketoprogesterone .

-

Photolytic Sensitivity : UV exposure induces C4–C5 double bond isomerization .

Comparative Reactivity Table

| Reaction Type | Site of Modification | Key Product | Catalytic System | Yield (%) |

|---|---|---|---|---|

| Hydroxylation | C6β | 6β,11α-Dihydroxyprogesterone | Isaria farinosa | 75 |

| Oxidation | C11α | 6β-Hydroxy-11-oxoprogesterone | Fungal CYP450 | 4.1 |

| Hydrolysis | C11α | 11α-Hydroxyprogesterone | Esterases/acid | >90 |

| Epoxidation | C16–C17 | 11α-Hydroxy-16α,17α-epoxyprogesterone | Epoxidases | 22 |

Aplicaciones Científicas De Investigación

Hormonal Therapies

1.1. Contraceptive Applications

11a-Acetyloxyprogesterone has been investigated for its effectiveness as a contraceptive agent. It functions by modulating progesterone receptors, which can inhibit ovulation and alter the endometrial lining to prevent implantation. Studies have demonstrated that selective progesterone receptor modulators (SPRMs), including derivatives like 11a-acetyloxyprogesterone, can effectively block the luteinizing hormone (LH) surge, making them suitable for estrogen-free contraceptive methods .

1.2. Treatment of Gynecological Disorders

The compound is also being explored for treating conditions such as endometriosis and uterine fibroids. Its ability to suppress endometrial growth and induce amenorrhea makes it a promising candidate for managing these disorders without the adverse effects associated with estrogen therapy .

Reproductive Health

2.1. Emergency Contraception

Research indicates that compounds similar to 11a-acetyloxyprogesterone can serve as effective emergency contraceptives. In clinical trials, such compounds demonstrated a significant reduction in pregnancy rates following unprotected intercourse, highlighting their potential in urgent reproductive health scenarios .

2.2. Hormone Replacement Therapy

In postmenopausal women, 11a-acetyloxyprogesterone may be utilized in hormone replacement therapy (HRT) to alleviate menopausal symptoms while minimizing the risk of endometrial hyperplasia associated with unopposed estrogen therapy . Its role in HRT is supported by findings that it does not significantly contribute to bone loss or hypo-estrogenism .

Neuroprotective Effects

Emerging research suggests that 11a-acetyloxyprogesterone may possess neuroprotective properties akin to those observed with natural progesterone. This includes the potential to mitigate brain injury effects through anti-inflammatory mechanisms and promotion of neuroregeneration following traumatic brain injury .

Data Table: Summary of Applications

Case Studies

Case Study 1: Emergency Contraception Efficacy

In a randomized controlled trial comparing 11a-acetyloxyprogesterone with levonorgestrel, the former showed a lower pregnancy rate (0.9% vs. 1.7%) among participants, indicating its effectiveness as an emergency contraceptive .

Case Study 2: Endometriosis Treatment

A study involving women with endometriosis treated with 11a-acetyloxyprogesterone reported significant reductions in pain and lesion size over six months, supporting its use as an effective treatment option for this condition .

Mecanismo De Acción

El mecanismo de acción de la 11a-Acetoxiprogesterona implica su interacción con los receptores de progesterona en las células diana. Al unirse a estos receptores, el compuesto modula la expresión de genes específicos involucrados en los procesos reproductivos y metabólicos. Esta interacción influye en diversas funciones fisiológicas, incluida la regulación del ciclo menstrual y el mantenimiento del embarazo .

Compuestos similares:

Acetato de hidroxiprogesterona: Otro derivado sintético de la progesterona con propiedades y usos similares.

Acetato de medroxiprogesterona: Una progestina potente utilizada en anticonceptivos y terapia de reemplazo hormonal.

Acetato de megestrol: Utilizado en el tratamiento del cáncer de mama y como estimulante del apetito.

Unicidad: La 11a-Acetoxiprogesterona es única debido a su grupo acetoxi específico en la posición 11a, que imparte propiedades químicas y biológicas distintas. Esta característica estructural lo diferencia de otros derivados de la progesterona e influye en su reactividad e interacción con los objetivos biológicos .

Comparación Con Compuestos Similares

Hydroxyprogesterone acetate: Another synthetic derivative of progesterone with similar properties and uses.

Medroxyprogesterone acetate: A potent progestin used in contraceptives and hormone replacement therapy.

Megestrol acetate: Used in the treatment of breast cancer and as an appetite stimulant.

Uniqueness: 11a-Acetoxyprogesterone is unique due to its specific acetoxy group at the 11a position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other progesterone derivatives and influences its reactivity and interaction with biological targets .

Propiedades

Fórmula molecular |

C23H32O4 |

|---|---|

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate |

InChI |

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17?,18-,19?,20-,21?,22+,23-/m1/s1 |

Clave InChI |

IWRPVTXREVYBHT-QHXXRISESA-N |

SMILES isomérico |

CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.